7-fluoro-6-methoxy-1H-indazol-3-amine
Overview
Description
7-fluoro-6-methoxy-1H-indazol-3-amine is a compound with the CAS Number: 1279842-87-3. It has a molecular weight of 181.17 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of 7-fluoro-6-methoxy-1H-indazol-3-amine and its derivatives has been a subject of research. For instance, compound 7n bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor .Molecular Structure Analysis
The molecular structure of 7-fluoro-6-methoxy-1H-indazol-3-amine is represented by the linear formula C8H8FN3O . The InChI code for this compound is 1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) .Physical And Chemical Properties Analysis
7-fluoro-6-methoxy-1H-indazol-3-amine is a solid compound . It has a molecular weight of 181.17 . The linear formula for this compound is C8H8FN3O .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes and Scalability : The compound 7-fluoro-6-methoxy-1H-indazol-3-amine can be produced through various synthetic routes. One method involves a one-pot diazotation-fluorodediazoniation reaction, which is scalable and efficient for producing fluoronaphthyridines, a class of compounds to which 7-fluoro-6-methoxy-1H-indazol-3-amine belongs. This method offers high yield and purity without the isolation of unstable diazonium salts (Abele et al., 2014).
Biological Activities and Applications
- Antimicrobial and Antitumor Activities : 7-fluoro-6-methoxy-1H-indazol-3-amine derivatives demonstrate significant antimicrobial activities. For instance, novel bis-triazole Schiff bases containing methoxy groups, similar in structure to 7-fluoro-6-methoxy-1H-indazol-3-amine, have shown effective antielastase, antiurease, and antimicrobial properties (Sokmen et al., 2013). Additionally, compounds containing the indazole structure, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which is structurally related to 7-fluoro-6-methoxy-1H-indazol-3-amine, have been shown to inhibit cancer cell proliferation, indicating potential antitumor activities (Hao et al., 2017).
Potential Applications in Imaging and Inhibitory Effects
- Use in Imaging and as Factor Xa Inhibitors : Derivatives of 7-fluoro-6-methoxy-1H-indazol-3-amine, such as 7-fluoroindazoles, have been explored as potential inhibitors of factor Xa, an important target in anticoagulant therapy. These compounds show promising selectivity and potency due to the unique interaction of the 7-fluoro group with protein domains (Lee et al., 2008).
Safety And Hazards
The safety information for 7-fluoro-6-methoxy-1H-indazol-3-amine indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
The future directions for the research on 7-fluoro-6-methoxy-1H-indazol-3-amine could involve the design and synthesis of more potent inhibitors based on the indazole scaffold . The optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors is also a potential area of future research .
Relevant Papers The relevant papers retrieved include “Design, synthesis and biological evaluation of novel FGFR inhibitors” which discusses the identification of compound 7n as a potent FGFR1 inhibitor , and “Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives” which discusses the inhibitory effect of compound 6o against the K562 cell line .
properties
IUPAC Name |
7-fluoro-6-methoxy-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPEDRKEDZBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-6-methoxy-1H-indazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.